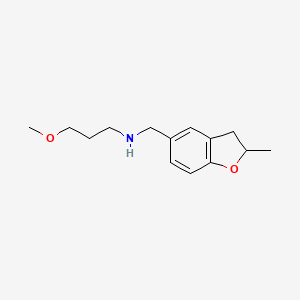

(3-Methoxy-propyl)-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Methoxy-propyl)-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine is a synthetic organic compound with the molecular formula C14H21NO2 This compound features a benzofuran core, which is a bicyclic structure consisting of a benzene ring fused to a furan ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-propyl)-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.

Introduction of the Methoxy-Propyl Group: The methoxy-propyl group can be introduced via an alkylation reaction using methoxy-propyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-propyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the benzofuran ring, potentially converting it to a dihydrobenzofuran derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution can introduce halogens or nitro groups onto the benzofuran ring.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound has shown promise in the field of medicinal chemistry , particularly as a potential therapeutic agent for various neurological disorders. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems.

- Neuroprotective Effects : Research indicates that compounds with similar structures can modulate glutamatergic signaling, potentially offering protective effects against excitotoxicity associated with neurodegenerative diseases like Alzheimer's and Parkinson's diseases .

- Antidepressant Activity : Preliminary studies suggest that derivatives of benzofuran compounds may exhibit antidepressant-like effects in animal models, possibly by influencing serotonin and norepinephrine levels .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been noted, which could be beneficial in treating conditions characterized by neuroinflammation .

Neuropharmacological Insights

The interaction of (3-Methoxy-propyl)-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine with various neurotransmitter receptors is critical for understanding its pharmacological profile:

- NMDA Receptor Modulation : Similar compounds have been shown to act as antagonists at NMDA receptors, which could reduce excitotoxicity linked to excessive glutamate signaling .

- Serotonin Receptor Interaction : Given its structural features, it may also interact with serotonin receptors, which are crucial for mood regulation and are targeted by many antidepressants .

Case Study 1: Neuroprotective Mechanisms

A study published in the International Journal of Molecular Sciences examined the neuroprotective effects of benzofuran derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and oxidative damage markers, suggesting potential therapeutic applications for neurodegenerative diseases .

Case Study 2: Antidepressant-Like Effects

In a controlled study using rodent models, a derivative of this compound demonstrated significant reductions in depressive-like behaviors when administered chronically. Behavioral assessments showed improved scores on the forced swim test and the tail suspension test, indicating potential antidepressant properties .

Mécanisme D'action

The mechanism of action of (3-Methoxy-propyl)-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes and receptors, modulating their activity. The methoxy-propyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Dihydrobenzofuran: A simpler analog without the methoxy-propyl and amine groups.

5-Methoxy-2,3-dihydrobenzofuran: Similar structure but with a methoxy group on the benzofuran ring.

2-Methyl-2,3-dihydrobenzofuran: Lacks the methoxy-propyl and amine groups but shares the core structure.

Uniqueness

(3-Methoxy-propyl)-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Activité Biologique

(3-Methoxy-propyl)-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine, a compound with the molecular formula C14H21NO2 and CAS number 878046-63-0, has garnered attention in recent years due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial and antifungal activities, as well as its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for various biological activities. Its structure can be described as follows:

- Molecular Weight : 235.322 g/mol

- Functional Groups : Methoxy group, amine group, and a dihydrobenzofuran structure.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various derivatives related to benzofuran compounds. While specific data on this compound is limited, related compounds have shown promising results against common bacterial strains.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A (related structure) | E. coli | 0.0195 mg/mL |

| Compound B (related structure) | Staphylococcus aureus | 0.0048 mg/mL |

| Compound C (related structure) | Bacillus mycoides | 0.0048 mg/mL |

These findings suggest that the benzofuran framework may contribute to the antibacterial efficacy observed in related compounds, indicating potential for further exploration of this compound in this context .

Antifungal Activity

In addition to antibacterial properties, compounds with similar structures have demonstrated antifungal activity. For instance, certain derivatives have been tested against Candida albicans and other fungal strains.

Table 2: Antifungal Activity of Related Compounds

| Compound Name | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D (related structure) | C. albicans | 16.69 µM |

| Compound E (related structure) | Fusarium oxysporum | 56.74 µM |

The antifungal activity of these compounds suggests that the presence of specific functional groups in the benzofuran structure may enhance their biological effectiveness against fungal pathogens .

While detailed mechanisms specific to this compound remain under investigation, it is hypothesized that similar compounds exert their effects through disruption of bacterial cell membranes or interference with essential metabolic pathways.

Case Studies and Research Findings

Research has focused on the synthesis and evaluation of various benzofuran derivatives for their biological activities. A notable study explored the synthesis of multiple alkaloid derivatives and their corresponding bioactivities, providing insights into structure-activity relationships (SAR) that could be applicable to this compound .

In another case study examining related compounds, significant antibacterial and antifungal activities were reported against a range of microbial strains, reinforcing the potential therapeutic applications of such derivatives in clinical settings .

Propriétés

IUPAC Name |

3-methoxy-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-11-8-13-9-12(4-5-14(13)17-11)10-15-6-3-7-16-2/h4-5,9,11,15H,3,6-8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAVLEBTUDGOIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)CNCCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.